3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid
Overview
Description
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid is a deuterated analog of 3-(3,4-Dimethoxyphenyl)propanoic acid. This compound is often used in analytical chemistry and pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid typically involves the deuteration of 3-(3,4-Dimethoxyphenyl)propanoic acidThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard for mass spectrometry and other analytical techniques to ensure accurate quantification and analysis.
Pharmacokinetic Studies: Employed to track the absorption, distribution, metabolism, and excretion of drugs in biological systems.
Biological Research: Utilized in studies involving metabolic pathways and enzyme kinetics.
Industrial Applications: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various research applications where precise tracking and analysis are required .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic Acid: The non-deuterated analog of 3-(3,4-Dimethoxy-d6-phenyl)propanoic-d4 Acid, commonly used in similar research applications.
3-(3,4-Dimethoxyphenyl)propionic Acid: Another related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and precision in analytical and pharmacokinetic studies. This makes it a valuable tool for researchers in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
3-[3,4-bis(trideuteriomethoxy)phenyl]-2,2,3,3-tetradeuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKQWQTBCTDQM-DBFNBSHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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